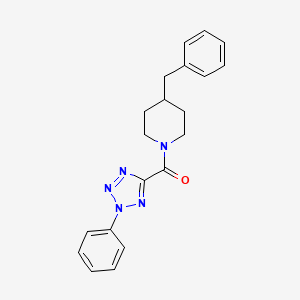
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H19F3N2O4S and its molecular weight is 416.42. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide and related compounds have been explored in the synthesis of polymers, particularly poly(p-benzamide) with defined molecular weight and low polydispersity. The synthesis of unprecedented block copolymer containing aramide demonstrates the potential of these compounds in creating well-defined aromatic polyamides. These polyamides exhibit low polydispersity and controlled molecular weight, making them suitable for various applications in materials science, including the synthesis of soluble block copolymers of poly(N-octyl-p-benzamide) and poly(p-benzamide) (Yokozawa et al., 2002).
Pharmacological Research
In pharmacological research, compounds structurally related to 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide have been investigated for their potential as antidepressants and in the study of oxidative metabolism. For instance, Lu AA21004, a novel antidepressant, has been studied for its metabolic pathways in human liver microsomes, revealing insights into the drug's metabolism and potential interactions within the body (Hvenegaard et al., 2012).
Natural Product Research
The study of natural products has also benefited from the investigation of benzamide derivatives. New benzamide derivatives isolated from Limonia acidissima have shown inhibitory effects on nitric oxide production in microglia cells, highlighting their potential in anti-inflammatory and neuroprotective therapies (Kim et al., 2009).
Material Science
The development of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain showcases another application of these compounds in materials science. These polyimides exhibit good solubility in strong organic solvents, high thermal stability, and good transparency, making them suitable for advanced material applications (Liu et al., 2002).
Anticonvulsant Activity
Research into the anticonvulsant activity of related benzamide derivatives has provided insights into potential treatments for epilepsy. For example, 4-amino-N-(2-ethylphenyl)benzamide and its analogues have shown efficacy in anticonvulsant models, suggesting the therapeutic potential of these compounds in managing seizure disorders (Lambert et al., 1995).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S/c1-23(2)28(26,27)15-9-5-13(6-10-15)17(25)22-11-16(24)12-3-7-14(8-4-12)18(19,20)21/h3-10,16,24H,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYVEVDQUSWFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2544740.png)
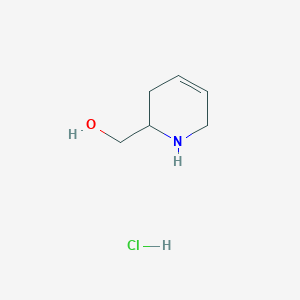
![N-(4-chlorobenzyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2544743.png)

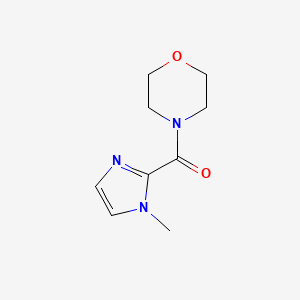
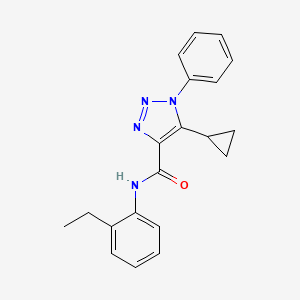
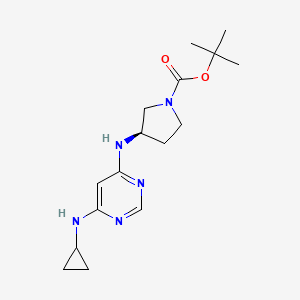
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2544754.png)
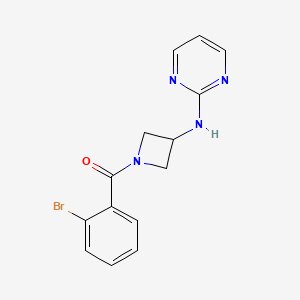
![4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2544756.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2544757.png)
![4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2544758.png)

